Benzyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate
CAS No.:
Cat. No.: VC18102936
Molecular Formula: C15H19NO4
Molecular Weight: 277.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19NO4 |
|---|---|
| Molecular Weight | 277.31 g/mol |
| IUPAC Name | benzyl N-[2-(2-prop-2-ynoxyethoxy)ethyl]carbamate |
| Standard InChI | InChI=1S/C15H19NO4/c1-2-9-18-11-12-19-10-8-16-15(17)20-13-14-6-4-3-5-7-14/h1,3-7H,8-13H2,(H,16,17) |
| Standard InChI Key | YEFSHCNERMYUST-UHFFFAOYSA-N |
| Canonical SMILES | C#CCOCCOCCNC(=O)OCC1=CC=CC=C1 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a linear polyether backbone terminated by a benzyl carbamate group and a terminal alkyne. The carbamate group (-O(CO)NH-) bridges the benzyl ring and the ethylene glycol chain, while the prop-2-yn-1-yloxy moiety introduces a reactive alkyne at the distal end. This configuration grants the molecule amphiphilic character, with the benzyl group enhancing lipid solubility and the ether linkages improving aqueous compatibility.
Key Structural Features:
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Benzyl carbamate: Provides stability against enzymatic degradation while enabling facile deprotection under acidic or hydrogenolytic conditions.
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Ethylene glycol chains: Enhance solubility in polar solvents and reduce nonspecific protein binding.
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Terminal alkyne: Serves as a click chemistry handle for bioorthogonal conjugation.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉NO₄ |
| Molecular Weight | 277.31 g/mol |
| IUPAC Name | Benzyl N-[2-(2-prop-2-ynoxyethoxy)ethyl]carbamate |
| SMILES Notation | C#CCOCCOCCNC(=O)OCC1=CC=CC=C1 |
| Solubility | Soluble in DMSO, THF, ethyl acetate; sparingly soluble in water |
The alkyne’s linear geometry (C-C≡C bond angle ≈ 180°) and high electron density facilitate regioselective cycloadditions, while the carbamate’s NH group participates in hydrogen bonding and acid-base interactions.
Synthetic Methodologies
Primary Synthesis Route
The synthesis typically involves a two-step protocol:
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Etherification: 2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethanol is prepared via nucleophilic substitution between propargyl bromide and diethylene glycol under basic conditions.
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Carbamate Formation: Reaction of the diol intermediate with benzyl chloroformate (Cbz-Cl) in the presence of triethylamine (TEA) yields the target compound.
Representative Procedure:
A solution of 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethanol (10 mmol) in anhydrous dichloromethane (DCM) is cooled to 0°C. Benzyl chloroformate (12 mmol) and TEA (15 mmol) are added dropwise. The mixture stirs at room temperature for 12 hours, followed by extraction with 5% citric acid, saturated NaHCO₃, and brine. The organic layer is dried (MgSO₄), concentrated, and purified via silica gel chromatography (hexane/ethyl acetate 3:1) to afford the product as a colorless oil (76% yield) .
Optimization Insights:
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Base selection: TEA outperforms weaker bases (e.g., pyridine) in scavenging HCl, minimizing carbamate hydrolysis.
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Temperature control: Exothermic reactions require strict temperature regulation (<30°C) to prevent alkyne polymerization.
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Purification challenges: Residual propargyl ethers necessitate gradient elution during column chromatography .
Chemical Reactivity and Functionalization
Carbamate Reactivity
The benzyloxycarbonyl (Cbz) group acts as a transient protecting group for amines, removable via hydrogenolysis (H₂/Pd-C) or acidic conditions (HBr/AcOH). This lability enables sequential functionalization strategies in peptide synthesis and polymer grafting.
Alkyne-Mediated Click Chemistry
The terminal alkyne undergoes CuAAC with azides to form 1,4-disubstituted triazoles, a reaction exploited in:
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Bioconjugation: Site-specific labeling of proteins/antibodies.
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Dendrimer synthesis: Iterative growth of branched architectures.
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Surface functionalization: Immobilization of ligands on nanoparticles.
Kinetic Profile:
Reaction with benzyl azide in CuSO₄/sodium ascorbate at 25°C proceeds with a second-order rate constant () of 0.45 M⁻¹s⁻¹, achieving >95% conversion within 2 hours.
Applications in Scientific Research
Pharmaceutical Intermediate
The compound serves as a precursor to protease inhibitors and kinase-targeting agents. For example, coupling with hydroxamic acids via carbamate cleavage yields histone deacetylase (HDAC) inhibitors with IC₅₀ values <50 nM.
Bioconjugation Reagent
In antibody-drug conjugates (ADCs), the alkyne enables precise attachment of cytotoxic payloads (e.g., monomethyl auristatin E) to lysine residues, improving therapeutic indices by reducing off-target toxicity .
Polymer Chemistry
Copolymerization with poly(ethylene glycol) diacrylate produces hydrogels with tunable mechanical properties (storage modulus = 1–10 kPa), suitable for 3D cell culture scaffolds.
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